(Chloromercurio)ferrocene
Description
(Chloromercurio)ferrocene, also known as chloromercuriferrocene, is an organometallic compound derived from ferrocene (bis(cyclopentadienyl)iron) by substituting one or more hydrogen atoms on the cyclopentadienyl (Cp) rings with chloromercury (-HgCl) groups. Its synthesis involves treating ferrocene with mercuric acetate in a 1:1 ether-methanol mixture, yielding ferrocenylmercuric acetate intermediates, which are further processed to form the final compound .
Properties
Molecular Formula |
C10H9ClFeHg-6 |
|---|---|
Molecular Weight |
421.07 g/mol |
IUPAC Name |
chloro(cyclopenta-2,4-dien-1-yl)mercury;cyclopentane;iron |
InChI |
InChI=1S/C5H5.C5H4.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h1-5H;1-4H;1H;;/q-5;-1;;;+1/p-1 |
InChI Key |
SAPVZIVZLRUBJF-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)[Hg]Cl.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromercurio)ferrocene typically involves the reaction of ferrocene with mercuric chloride (HgCl2) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chloromercurio group. The general reaction can be represented as follows:
Fe(C5H5)2+HgCl2→Fe(C5H4HgCl)(C5H5)
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with additional steps for purification and quality control to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Chloromercurio)ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromercurio group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ferrocene core can undergo redox reactions, where the iron center is oxidized or reduced.
Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4) are used in these reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (substituted)ferrocene derivatives, while oxidation and reduction reactions can produce different oxidation states of the ferrocene core .
Scientific Research Applications
(Chloromercurio)ferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research has explored its potential use in drug delivery systems and as a component in anticancer therapies.
Mechanism of Action
The mechanism by which (Chloromercurio)ferrocene exerts its effects is primarily through its ability to participate in redox reactions and form stable complexes with various ligands. The ferrocene core can undergo reversible oxidation and reduction, making it a versatile component in redox-active systems. Additionally, the chloromercurio group can interact with other molecules, facilitating the formation of complex structures .
Comparison with Similar Compounds
Key Properties and Structure
- Molecular Formula: C${10}$H$8$ClFeHg (monosubstituted) or (C${10}$H$5$FeHg)$_x$ (polymeric form).
- Structure : Mercury bridges heteroannularly between Cp rings, as confirmed by infrared (IR), nuclear magnetic resonance (NMR), and mass spectral data .
- Reactivity: Reacts with nucleophiles like NaI or Na$2$SO$3$ to form polymeric mercury-ferrocene complexes. It also undergoes transmetalation with organolithium reagents .
Comparison with Similar Compounds
Diferrocenylmercury
Structural Similarity :
- Formula : (C${10}$H$5$Fe)$_2$Hg.
- Synthesis : Prepared via similar mercury-bridging reactions but lacks chloride substituents.
- Key Differences :
Butacene (HTPB-Ferrocene Derivative)
Functional Similarity :
- Application : Both are ferrocene derivatives used in propulsion systems.
- Key Differences: Structure: Butacene incorporates a hydroxy-terminated polybutadiene (HTPB) binder, making it a high-viscosity liquid, unlike the crystalline this compound.
Mercuric Chloride (HgCl$_2$)
Functional Contrast :
- Toxicity: Both contain mercury, but HgCl$_2$ is a highly toxic inorganic salt, whereas this compound’s toxicity is mitigated by its organometallic structure.
- Reactivity: HgCl$_2$ readily dissociates into Hg$^{2+}$ and Cl$^-$, while this compound retains mercury in a covalent organometallic framework .
Data Tables
Research Findings and Discussion
- Microwave Reactivity : Ferrocene derivatives, including this compound, exhibit an "antenna effect" under microwave irradiation, enabling faster reactions at lower temperatures compared to benzene analogs .
- Spectral Analysis : IR and NMR data confirm that mercury in this compound is covalently bonded to the Cp ring, distinguishing it from ionic mercury compounds like HgCl$_2$ .
- Safety Considerations : Mercury’s presence necessitates stringent handling protocols, limiting this compound’s industrial use despite its unique reactivity .
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